Ethyl 4-ethoxy-2,5-dimethyl-4,5-dihydrooxazole-4-carboxylate
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Overview
Description
Ethyl 4-ethoxy-2,5-dimethyl-4,5-dihydrooxazole-4-carboxylate is a synthetic organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with ethoxy, dimethyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethoxy-2,5-dimethyl-4,5-dihydrooxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-3-oxobutanoate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-2,5-dimethyl-4,5-dihydrooxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The ethoxy and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazoline derivatives.
Scientific Research Applications
Ethyl 4-ethoxy-2,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-ethoxy-2,5-dimethyl-4,5-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,5-dimethyl-2-oxazolecarboxylate
- Ethyl 2-ethoxy-4,5-dimethyl-1,3-oxazole
- Ethyl 4,5-dimethyl-3-ethoxy-2-oxazolecarboxylate
Uniqueness
Ethyl 4-ethoxy-2,5-dimethyl-4,5-dihydrooxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H17NO4 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 4-ethoxy-2,5-dimethyl-5H-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-5-13-9(12)10(14-6-2)7(3)15-8(4)11-10/h7H,5-6H2,1-4H3 |
InChI Key |
BHOQHFMEIANRLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(OC(=N1)C)C)OCC |
Origin of Product |
United States |
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